Lipophilicity Tuning: XLogP Comparison of 4-(Methylamino)but-2-en-1-ol vs. Primary Amine and Dimethylamino Analogs
The target compound exhibits a computed XLogP3-AA of -0.6, placing it at an intermediate lipophilicity between the more polar primary amine analog (4-aminobut-2-en-1-ol, XLogP3 = -1.1) and the more lipophilic tertiary amine analog (4-(dimethylamino)but-2-en-1-ol, XLogP = -0.1) [1][2]. This represents a 0.5 log unit increase relative to the primary amine and a 0.5 log unit decrease relative to the dimethylamino derivative.
| Evidence Dimension | Computed lipophilicity (XLogP3/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | 4-Aminobut-2-en-1-ol: XLogP3 = -1.1; 4-(Dimethylamino)but-2-en-1-ol: XLogP = -0.1 |
| Quantified Difference | ΔXLogP = +0.5 vs. primary amine; ΔXLogP = -0.5 vs. dimethylamino analog |
| Conditions | Computed by PubChem XLogP3/XLogP3-AA algorithm (2024 release) |
Why This Matters
Intermediate lipophilicity can offer a balanced solubility-permeability profile, potentially advantageous in biological assay development where extreme polarity or non-polarity is detrimental.
- [1] PubChem CID 53426727, 4-(Methylamino)but-2-en-1-ol, XLogP3-AA value, accessed 2026-04-27. View Source
- [2] PubChem CID 13672470, 4-Aminobut-2-en-1-ol, XLogP3 value; chem960.com entry for 2-Buten-1-ol, 4-(dimethylamino)-, (E)-, XLogP value, accessed 2026-04-27. View Source
